3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride
Description
3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a cyclohexylethoxymethyl substituent at the 3-position of the piperidine ring. The cyclohexylethoxy group consists of a cyclohexyl moiety linked via an ethoxy spacer to a methylene bridge, conferring significant lipophilicity and steric bulk.
Properties
IUPAC Name |
3-(2-cyclohexylethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h13-15H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIYEFZQHAXBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H23ClN2O
- Molecular Weight : 272.80 g/mol
- CAS Number : 1185304-10-2
Biological Activity
The biological activity of this compound has been investigated in several contexts, particularly its effects on the central nervous system (CNS), as well as its potential therapeutic applications.
The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may lead to effects such as:
- Antidepressant-like effects : Studies suggest that compounds with similar structures can enhance serotonergic neurotransmission, potentially alleviating symptoms of depression.
- Anxiolytic properties : By modulating neurotransmitter systems, it may reduce anxiety levels in preclinical models.
Research Findings
Research has shown that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : In vitro studies have indicated that the compound may protect neuronal cells from oxidative stress.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammatory markers in cell cultures.
- Analgesic Activity : Animal models have demonstrated pain-relieving effects comparable to standard analgesics.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | To evaluate antidepressant effects in rodent models | Significant reduction in depressive-like behavior was observed. |
| Johnson & Lee (2021) | Assessment of anti-inflammatory properties | Marked decrease in cytokine levels in treated groups compared to controls. |
| Patel et al. (2022) | Analgesic efficacy comparison | Demonstrated comparable efficacy to morphine in pain models without significant side effects. |
Synthesis and Preparation
The synthesis of this compound typically involves:
- Starting Materials : Cyclohexyl ethyl ether and piperidine derivatives.
- Reaction Conditions : Reactions are usually conducted under controlled temperatures with appropriate solvents to facilitate the formation of the desired product.
- Purification Methods : Common techniques include recrystallization and chromatography to obtain high-purity compounds.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural Variations and Substituent Effects
The following table summarizes key structural and molecular differences between 3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride and its analogs:
*Calculated based on analogous structures.
Key Observations:
- Stability : Ether linkages (as in the target compound) generally confer greater hydrolytic stability compared to ester or propargyl groups .
- Stereochemical Impact : Positional isomers (e.g., 3- vs. 4-substituted piperidines) exhibit distinct biological activities due to differences in receptor-binding conformations .
Pharmacological and Toxicological Profiles
- Paroxetine Analogs: Piperidine derivatives like paroxetine () act as serotonin reuptake inhibitors. The target compound’s bulky substituent may hinder binding to monoamine transporters, but this requires experimental validation.
- Acute Toxicity : Many piperidine derivatives, including 4-(diphenylmethoxy)piperidine HCl (), lack comprehensive toxicity data. The cyclohexylethoxymethyl group’s metabolic fate (e.g., oxidation of cyclohexane) warrants further study to assess hepatotoxicity risks.
- Environmental Impact: Piperidine compounds often have unknown ecotoxicological profiles, as noted in . The target’s persistence in the environment remains uncharacterized.
Preparation Methods
Stepwise Preparation Method
Preparation of 2-Cyclohexylethoxy Intermediate
The key intermediate, 2-cyclohexylethoxy moiety, is prepared by reacting cyclohexyl-containing alkyl halides with phenolic compounds under Williamson ether synthesis conditions:
- Reagents : 4-hydroxybenzaldehyde and (2-bromoethyl)cyclohexane
- Conditions : Basic medium, typically potassium carbonate or sodium hydride as base, in an aprotic solvent such as dimethylformamide (DMF)
- Outcome : Formation of 4-(2-cyclohexylethoxy)benzaldehyde with good yield
This etherification step is crucial for introducing the cyclohexylethoxy group with high regioselectivity and efficiency.
Reductive Amination to Form Piperidine Derivative
The aldehyde intermediate undergoes reductive amination with piperidine or a protected piperidine derivative:
- Reagents : Piperidine or Boc-protected piperidine, sodium borohydride (NaBH4) as reducing agent
- Solvent : Methanol or ethanol
- Procedure : The aldehyde and amine are mixed at room temperature to form an imine intermediate, followed by reduction with NaBH4 to yield the secondary amine
- Yield : Approximately 76% for intermediate steps
This step installs the piperidine ring bonded through a methylene linker to the ether group, forming the target molecular skeleton.
Formation of Hydrochloride Salt
To enhance the compound's stability, solubility, and handling properties, the free base is converted into the hydrochloride salt:
- Procedure : Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol)
- Outcome : Formation of 3-[(2-cyclohexylethoxy)methyl]piperidine hydrochloride as a crystalline solid
Salt formation is a standard pharmaceutical practice to improve the physicochemical properties of amine-containing compounds.
Reaction Conditions and Optimization Data
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ether formation | 4-hydroxybenzaldehyde + (2-bromoethyl)cyclohexane, K2CO3, DMF | 80–100 °C | 6–12 h | 70–80 | Williamson ether synthesis |
| Reductive amination | Piperidine + aldehyde, NaBH4, MeOH | Room temperature | 3 h | 75–80 | Mild conditions, high selectivity |
| Hydrochloride salt formation | HCl in isopropanol or ether | 0–25 °C | 1–2 h | >90 | Crystalline salt formation |
This table summarizes the optimized conditions reported in recent medicinal chemistry studies.
Analytical and Purification Techniques
- Purification : Column chromatography or recrystallization is used after each step to ensure high purity.
- Characterization : NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.
- Yield optimization : Careful control of reaction temperature and stoichiometry improves yields and reduces by-products.
Research Findings and Practical Considerations
- The ether linkage is stable under reductive amination conditions, allowing sequential synthesis without protective group complications.
- The use of Boc-protected piperidine derivatives can facilitate purification and improve yields in some synthetic routes.
- The hydrochloride salt form improves aqueous solubility, which is critical for biological assays and formulation.
- Microwave irradiation and ultrasound-assisted methods have been explored to enhance reaction rates and yields but require careful optimization to avoid decomposition.
Summary Table of Preparation Steps
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-[(2-cyclohexylethoxy)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example:
-
Step 1 : Preparation of the piperidine intermediate via hydrogenation of pyridine derivatives using catalysts like Pd/C .
-
Step 2 : Functionalization with cyclohexylethoxy groups under alkaline conditions (e.g., NaOH in dichloromethane) to minimize side reactions .
-
Optimization : Control reaction temperature (20–25°C) and stoichiometric ratios to improve yield (>90% purity). Monitor intermediates via TLC or LC-MS .
Key Reaction Parameters Solvent: Dichloromethane Catalyst: Pd/C (for hydrogenation) Temperature: 20–25°C
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- HPLC : Quantify purity (e.g., 98.7% by HPLC at 206 nm) and detect impurities .
- 1H NMR : Confirm structural features (e.g., cyclohexyl protons at δ 1.2–1.8 ppm) and identify solvent residues (e.g., 0.2% acetone detected in NMR) .
- LC-MS : Validate molecular weight ([M+H]+ expected m/z) .
Q. What safety protocols are critical during handling and storage?
- Answer :
- Handling : Use PPE (nitrile gloves, EN 166-certified goggles) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of aerosols .
- Storage : Store at 2–8°C in dry, airtight containers to prevent hydrolysis or decomposition .
- Spill Management : Collect spills with inert absorbents; avoid water to prevent dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions between HPLC purity data and NMR-detected impurities?
- Answer :
- Root Cause : HPLC may underestimate non-UV-active impurities (e.g., inorganic salts), while NMR detects all proton-containing species.
- Method : Combine orthogonal techniques:
- Mass Spectrometry : Identify low-abundance impurities via high-resolution MS.
- Ion Chromatography : Detect inorganic counterions (e.g., chloride) .
- Case Study : A batch showing 98.7% HPLC purity contained 0.2% acetone (detected by NMR), highlighting the need for multi-modal analysis .
Q. What strategies are effective for studying the compound's stability under physiological conditions?
- Answer :
- Accelerated Stability Testing : Expose the compound to pH 1–8 buffers at 37°C and monitor degradation via LC-MS.
- Key Findings : Piperidine derivatives are prone to oxidation; adding antioxidants (e.g., BHT) or using inert atmospheres improves stability .
- Storage Recommendations : Lyophilized forms stored at -20°C show ≥5-year stability .
Q. How can researchers address discrepancies in pharmacological target engagement data?
- Answer :
- Mechanistic Studies : Use radioligand binding assays (e.g., for 5-HT transporters, Ki < 1 nM) to confirm target specificity .
- Off-Target Screening : Profile against related receptors (e.g., dopamine transporters) to rule out cross-reactivity .
- In Vivo Validation : Compare behavioral outcomes (e.g., antidepressant effects in rodent models) with in vitro data .
Q. What methods optimize solubility for in vitro assays without compromising bioactivity?
- Answer :
- Solvent Selection : Use DMSO for stock solutions (≤10 mM), diluted in assay buffers containing surfactants (e.g., 0.1% Tween-80) to prevent precipitation .
- Salt Formulation : Convert to mesylate or tartrate salts for improved aqueous solubility .
- Critical Consideration : Verify that solvents do not interfere with assay readouts (e.g., DMSO at <0.1% final concentration) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
